1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate
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Overview
Description
It is a centrally acting pressure-lowering agent that produces its hypotensive effect by direct action on the brain stem vasomotor centers . This compound is known for its use in the medical field as a sedative and anxiolytic drug.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves several steps. One common method includes the aldol addition followed by hydrogenation or the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate has several scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its hypotensive effects.
Industry: The compound is used in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves its direct action on the brain stem vasomotor centers. It reduces the amplitude of blood pressure rises elicited by electrical stimulation of cardiovascular centers of the brain stem. This effect is produced by a reduction of the vascular peripheral resistance without altering the cardiac output .
Comparison with Similar Compounds
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate can be compared with similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: This compound has sedative, anticonvulsant, and muscle relaxant effects.
2-Butyl-2-ethyl-1,3-propanediol: Used in the synthesis of polyesters and has applications in polymer and coating industries.
Meprobamate: Another centrally acting pressure-lowering agent with similar hypotensive effects.
These comparisons highlight the unique properties of this compound, particularly its specific action on the brain stem vasomotor centers and its use as a sedative and anxiolytic drug.
Properties
CAS No. |
3124-50-3 |
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Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-4-5-10(2,6-15-8(11)13)7-16-9(12)14/h3-7H2,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
PCLRAGNZCNZQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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